4-((4-Bromofuran-2-yl)methyl)morpholine

Descripción

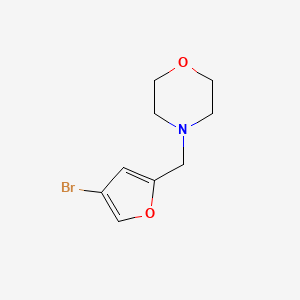

Structure

2D Structure

Propiedades

IUPAC Name |

4-[(4-bromofuran-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBAUSWUXLYOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies

The preparation of 4-((4-Bromofuran-2-yl)methyl)morpholine generally involves two key synthetic stages:

- Synthesis of 4-bromofuran-2-carbaldehyde or related bromofuran derivatives

- Subsequent coupling of the bromofuran moiety with morpholine via a methylene linker

Coupling of 4-Bromofuran-2-carbaldehyde with Morpholine

The key step in preparing this compound involves the formation of a methylene bridge between the bromofuran ring and morpholine. This is typically achieved by reductive amination or nucleophilic substitution reactions.

A closely related synthetic approach involves preparing Schiff bases from 4-bromofuran-2-carbaldehyde and amines, which can be subsequently reduced to the corresponding amine derivatives:

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Schiff base formation | Reflux 4-bromofuran-2-carbaldehyde with primary amine (e.g., morpholine) in methanol, 5 hours | Formation of imine intermediate (Schiff base) with high yield (up to 96%) |

| Reduction of Schiff base | Use of reducing agents (e.g., sodium borohydride or catalytic hydrogenation) | Conversion of imine to secondary amine, yielding this compound |

This method is eco-friendly and efficient, producing high yields of the target compound without requiring harsh catalysts or conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The bromination and hydrolysis method for preparing brominated aromatic amines is well-established, offering a clean and efficient route to key intermediates for further functionalization.

- Schiff base formation from 4-bromofuran-2-carbaldehyde and amines is a mild, catalyst-free process yielding high purity intermediates that can be reduced to the desired amine compounds.

- Microwave-assisted synthesis enhances reaction efficiency for morpholine derivatives, potentially applicable to the target compound, enabling rapid and high-yield production suitable for industrial scale.

- The choice of solvent (commonly methanol) and reaction conditions (temperature, time) critically influence the yield and purity of the final product.

- Purification typically involves recrystallization and solvent washing to remove impurities and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions: 4-((4-Bromofuran-2-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in a different functional group.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used for substitution reactions.

Major Products Formed:

Oxidation: this compound-4-carboxylic acid.

Reduction: 4-((4-Hydroxyfuran-2-yl)methyl)morpholine.

Substitution: 4-((4-Iodofuran-2-yl)methyl)morpholine.

Aplicaciones Científicas De Investigación

The compound 4-((4-Bromofuran-2-yl)methyl)morpholine , with the CAS number 1065184-36-2, is a morpholine derivative that has garnered attention for its diverse applications in scientific research. This article will explore its applications across various fields, including medicinal chemistry, material science, and organic synthesis.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14BrN

- Molecular Weight : 252.15 g/mol

Physical Properties

- Appearance : Typically presented as a white to off-white solid.

- Solubility : Soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that morpholine derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, research has demonstrated that bromofuran derivatives can interact with cellular pathways involved in cancer progression, making them potential candidates for drug development.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of morpholine derivatives. Compounds containing the furan moiety have been studied for their ability to inhibit bacterial growth, particularly against resistant strains. This application is crucial in the development of new antibiotics.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the synthesis of more complex molecules. This compound can be utilized in the preparation of other biologically active compounds through reactions such as nucleophilic substitutions and coupling reactions.

Material Science

Polymer Chemistry

In material science, derivatives of morpholine are being explored for their potential use in creating novel polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of bromofuran groups into polymer matrices can lead to materials with improved electrical conductivity and light-emitting properties, making them suitable for applications in electronics and photonics.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of morpholine derivatives, including this compound, which were synthesized and tested against human cancer cell lines. The results indicated that certain modifications led to increased potency, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Antimicrobial Activity

In another study featured in European Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several bromofuran-containing morpholines. The findings revealed that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as new therapeutic agents.

Mecanismo De Acción

The mechanism by which 4-((4-Bromofuran-2-yl)methyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparación Con Compuestos Similares

4-[(4-Bromothiophen-2-yl)methyl]morpholine

Key Differences :

- Heteroatom : Thiophene (sulfur) vs. furan (oxygen).

- Electron Density : Thiophene’s sulfur is less electronegative than furan’s oxygen, leading to reduced dipole moments and altered reactivity in electrophilic substitutions .

- Molecular Weight: C₉H₁₂BrNOS (262.17 g/mol) vs. C₉H₁₂BrNO₂ (~262.13 g/mol) .

- Synthetic Yield : Thiophene analog synthesized in 88% yield via nucleophilic substitution; furan analogs may exhibit lower yields due to furan’s sensitivity to acidic conditions .

4-(2-Bromo-5-fluorobenzyl)morpholine

Key Differences :

- Aromatic System : Benzene ring (aromatic hydrocarbon) vs. furan (oxygen heterocycle).

- Substituents : Bromine and fluorine on benzene vs. bromine on furan.

- Lipophilicity : Benzyl derivatives generally exhibit higher logP values compared to furan derivatives, impacting membrane permeability .

- Molecular Formula: C₁₁H₁₃BrFNO (274.13 g/mol) .

4-((4-Bromophenyl)(phenylthio)methyl)morpholine

Key Differences :

Table 1: Comparative Data for Selected Morpholine Derivatives

Challenges :

- Furan’s susceptibility to ring-opening under harsh conditions.

- Limited solubility of brominated derivatives in aqueous media.

Actividad Biológica

4-((4-Bromofuran-2-yl)methyl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a bromofuran moiety. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets. The molecular formula is with a molecular weight of approximately 232.1 g/mol .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity, comparable to established antimicrobial agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to target the BCL6 protein, which is involved in the regulation of cell proliferation and apoptosis in certain lymphomas .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : It may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The bromofuran moiety enhances binding to receptors involved in signaling pathways related to cell growth and survival.

This dual action makes it a promising candidate for further drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic synthesis methods, including:

- Bromination of Furan Derivatives : This step introduces the bromine atom into the furan ring.

- Formation of Morpholine Derivatives : The morpholine ring can be synthesized through cyclization reactions involving amines and aldehydes.

Case Studies and Research Findings

Several studies have focused on optimizing the structure of this compound to enhance its biological activity:

Q & A

Q. Basic

- Solubility : Test in solvents (DMSO, water, ethanol) via gravimetric analysis or UV-Vis spectroscopy. Bromofuran’s hydrophobicity may limit aqueous solubility .

- Stability : Accelerated stability studies (40°C/75% RH) monitored by HPLC to assess degradation products. Morpholine derivatives are generally stable but may hydrolyze under strong acidic/basic conditions .

- Melting point : Differential Scanning Calorimetry (DSC) to determine purity and phase transitions .

What are the challenges in optimizing the synthetic yield of this compound?

Advanced

Yield optimization hurdles include:

- Side reactions : Competing elimination or over-bromination; mitigated by using controlled stoichiometry of Br₂/NBS .

- Steric hindrance : The bulky bromofuran group may slow nucleophilic substitution; elevated temperatures (60–80°C) or phase-transfer catalysts (e.g., TBAB) can enhance reactivity .

- Purification : Co-eluting impurities require gradient elution in chromatography or selective crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.